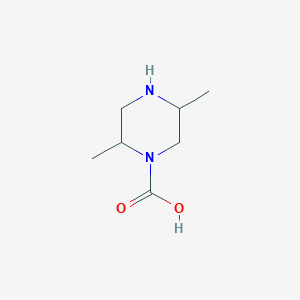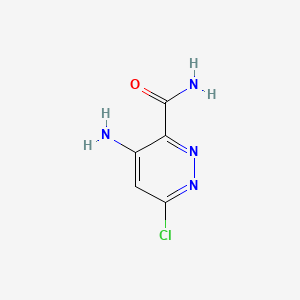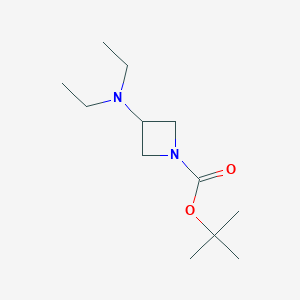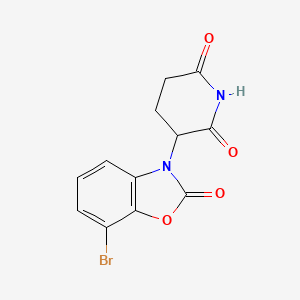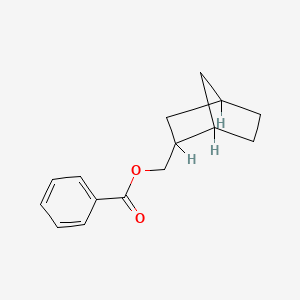![molecular formula C26H36O3 B13934714 Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- CAS No. 62782-05-2](/img/structure/B13934714.png)
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-, also known as 2-Hydroxy-4-tridecyloxybenzophenone, is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. This specific compound is known for its unique structure, which includes a long tridecyloxy chain, making it distinct from other benzophenones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- typically involves the reaction of 2-hydroxybenzophenone with tridecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with the tridecyloxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The tridecyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various alkyl or aryl substituted benzophenones.
Wissenschaftliche Forschungsanwendungen
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Studied for its potential as a UV absorber in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of UV-protective coatings and materials
Wirkmechanismus
The mechanism of action of Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- involves its ability to absorb UV light, which leads to the formation of excited states. These excited states can then transfer energy to other molecules, leading to various photochemical reactions. The molecular targets include DNA and proteins, where it can provide protection against UV-induced damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl-: Similar structure but with a shorter alkyl chain.
Methanone, [2-hydroxy-4-(decyloxy)phenyl]phenyl-: Similar structure with a decyloxy group instead of a tridecyloxy group
Uniqueness
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- is unique due to its long tridecyloxy chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and makes it more suitable for applications requiring long-lasting UV protection .
Eigenschaften
CAS-Nummer |
62782-05-2 |
|---|---|
Molekularformel |
C26H36O3 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
(2-hydroxy-4-tridecoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C26H36O3/c1-2-3-4-5-6-7-8-9-10-11-15-20-29-23-18-19-24(25(27)21-23)26(28)22-16-13-12-14-17-22/h12-14,16-19,21,27H,2-11,15,20H2,1H3 |
InChI-Schlüssel |
LKDRSVSYCUQEFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13934636.png)
![4,6-Dichlorothiazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13934655.png)
![2-[2-(2-Oxopropyl)phenyl]acetic acid](/img/structure/B13934661.png)
![3-Methylimidazo[1,2-A]pyridin-7-OL](/img/structure/B13934677.png)
![3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole](/img/structure/B13934691.png)
